molecular formula C15H16ClF2N3O B165605 Diflumetorim CAS No. 130339-07-0

Diflumetorim

Cat. No. B165605
M. Wt: 327.75 g/mol
InChI Key: NEKULYKCZPJMMJ-UHFFFAOYSA-N
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Description

Diflumetorim is an organic compound with the chemical formula C15H16ClF2N3O . It is a light yellow crystalline solid . It is a pyrimidinamine derivative and acts as a mitochondrial complex I electron transport inhibitor .


Synthesis Analysis

The synthesis of Diflumetorim and its derivatives has been a topic of interest in the pesticide field for many years due to their excellent biological activity . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of Diflumetorim is characterized by a pyrimidinamine core with various functional groups attached . The molecule is chiral, and the technical material is a racemate comprising equimolar amounts of ®- and (S)-diflumetorim .


Physical And Chemical Properties Analysis

Diflumetorim has a molecular weight of 327.76 and a density of 1.293±0.06 g/cm3 (Predicted) . Its melting point is between 46 and 50℃, and its boiling point is 431.8±45.0 °C (Predicted) . It has a water solubility of 0.033g/l at 25℃ .

Scientific Research Applications

Antifungal Activities and Structural Development

Diflumetorim, a member of pyrimidinamine fungicides, shows notable antifungal activities. However, its efficacy against corn rust (Puccinia sorghi) is limited. This led to the design and synthesis of novel pyrimidinamine derivatives with phenyl-thiazole/oxazole moieties, inspired by the structure of diflumetorim. These compounds demonstrated significantly superior antifungal activities compared to diflumetorim and other commercial fungicides. One such compound, T18, showed optimal fungicidal activity against P. sorghi and E. graminis. This research contributes to the development of more potent fungicidal compounds (Yan et al., 2019).

Development of New Fungicides

Diflumetorim serves as an ideal template for discovering new agrochemical lead compounds due to its unique mode of action and novel chemical structure. A series of new pyrimidinamine derivatives containing an aryloxy pyridine moiety were synthesized to develop a new fungicide effective against cucumber downy mildew (CDM). Some of these compounds displayed excellent fungicidal activities, with one compound (Compound 9) showing significantly better activity than diflumetorim and other commercial fungicides. This study highlights diflumetorim's role in guiding the development of novel fungicides with improved efficacy (Guan et al., 2017).

Safety And Hazards

Diflumetorim is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to handle it with appropriate protective equipment .

Future Directions

While Diflumetorim has been effective as a fungicide, it is not effective in controlling corn rust . Therefore, research is being conducted to design and synthesize new pyrimidinamine derivatives with improved fungicidal activity .

properties

IUPAC Name

5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF2N3O/c1-3-12(21-14-13(16)9(2)19-8-20-14)10-4-6-11(7-5-10)22-15(17)18/h4-8,12,15H,3H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKULYKCZPJMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)F)NC2=NC=NC(=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057955
Record name Diflumetorim
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflumetorim

CAS RN

130339-07-0
Record name Diflumetorim
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflumetorim [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130339070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflumetorim
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinamine, 5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methyl
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Record name DIFLUMETORIM
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
Z Yan, A Liu, Y Ou, J Li, H Yi, N Zhang, M Liu… - Bioorganic & medicinal …, 2019 - Elsevier
… Hence, in this ongoing study, we performed thorough modification on diflumetorim by bioisosteric replacement and synthesized a series of novel pyrimidinamine derivatives containing …
Number of citations: 33 www.sciencedirect.com
A Guan, C Liu, W Chen, F Yang, Y Xie… - Journal of agricultural …, 2017 - ACS Publications
… The pyrimidinamine diflumetorim is an ideal template for the discovery of agrochemical lead … significantly better than the commercial fungicides diflumetorim, flumorph, and cyazofamid. …
Number of citations: 55 pubs.acs.org
K Li, M Li, H Zhong, L Tang, Y Lv, Z Fan - ACS omega, 2023 - ACS Publications
… active than the positive control diflumetorim with an EC 50 value of 19.8 μg/mL. Molecular docking suggested that compound 4b and diflumetorim may have similar interactions with …
Number of citations: 4 pubs.acs.org
C Zhang, D Meng, W Wang, T Dai… - Pest management …, 2020 - Wiley Online Library
Background A series of pyrimidine amine derivatives has been synthesized by modifying the pyrimidine ring group of diflumetorim—a mitochondrial complex I inhibiting fungicide. One …
Number of citations: 9 onlinelibrary.wiley.com
J Yang, A Guan, Z Li, P Zhang… - Journal of agricultural and …, 2020 - ACS Publications
… (I) On the basis of the intermediate spiro[chromane-2, 4′-piperidin]-4-one and the pyrimidinamine fungicide diflumetorim by employing the intermediate derivatization method, we …
Number of citations: 19 pubs.acs.org
A Liu, S Guan, P Zhang, Y Ren, S Chen… - Journal of Agricultural …, 2023 - ACS Publications
… superior to commercial fungicides such as diflumetorim but also exhibits the good features … to or comparable to commercial fungicides including diflumetorim, tebuconazole, flusilazole, …
Number of citations: 3 pubs.acs.org
P Zhang, A Guan, X Xia, X Sun, S Wei… - Journal of agricultural …, 2019 - ACS Publications
… Especially, compound 7 (EC 50 = 1.22 mg/L) displayed significantly higher bioactivity than that of commercial fungicides diflumetorim and flumorph and nearly equal effect to that of …
Number of citations: 31 pubs.acs.org
W Wang, Y Liu, Z Xue, J Li, Z Wang… - Journal of Agricultural …, 2021 - ACS Publications
SYP-34773 is a pyrimidinamine derivative and a novel fungicide modified from diflumetorim. This study determined the antimicrobial spectrum of SYP-34773, which showed it could …
Number of citations: 8 pubs.acs.org
W Wei-Bo, LIU Xiao-Yu, LI Zhi-Xinyi, GAO Wei… - Chinese Journal of …, 2022 - Elsevier
… solani was 60.44 µmol/L, which was active at the same level as that of positive control diflumetorim with its EC 50 value of 60.29 µmol/L and less active than YZK-C22 with its EC 50 …
Number of citations: 2 www.sciencedirect.com
A Guan, M Wang, J Yang, L Wang, Y Xie… - Journal of agricultural …, 2017 - ACS Publications
… (6, 7) The only commercial fungicide of this kind, diflumetorim, is not known to possess strong fungicidal activity against downy mildew. (8) Thus, an opportunity is presented to discover …
Number of citations: 51 pubs.acs.org

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